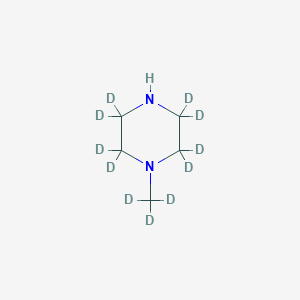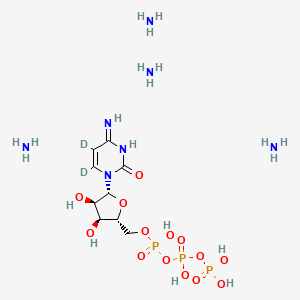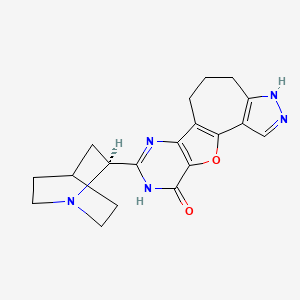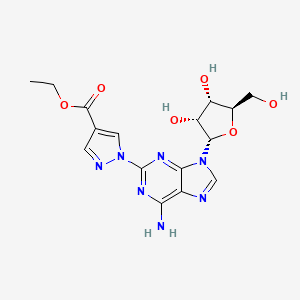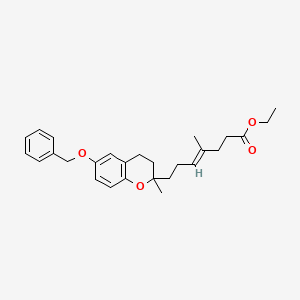
ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may have interesting properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the hept-4-enoate side chain: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the desired side chain.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds or carbonyl groups to alcohols or alkanes.
Substitution: The aromatic ring and the ester group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromenes: Compounds with similar chromene cores, such as flavonoids and coumarins.
Esters: Other esters with similar side chains, such as ethyl cinnamate or ethyl ferulate.
Uniqueness
Ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate is unique due to its specific combination of a chromene core and a hept-4-enoate side chain. This unique structure may confer distinct chemical and biological properties, making it an interesting subject for further research.
Propriétés
Formule moléculaire |
C27H34O4 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate |
InChI |
InChI=1S/C27H34O4/c1-4-29-26(28)15-12-21(2)9-8-17-27(3)18-16-23-19-24(13-14-25(23)31-27)30-20-22-10-6-5-7-11-22/h5-7,9-11,13-14,19H,4,8,12,15-18,20H2,1-3H3/b21-9+ |
Clé InChI |
ODAFZLAWFTYICK-ZVBGSRNCSA-N |
SMILES isomérique |
CCOC(=O)CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C)/C |
SMILES canonique |
CCOC(=O)CCC(=CCCC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)
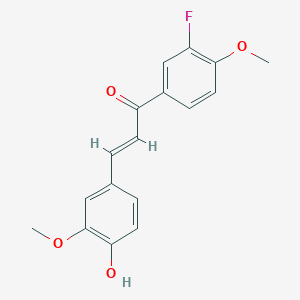
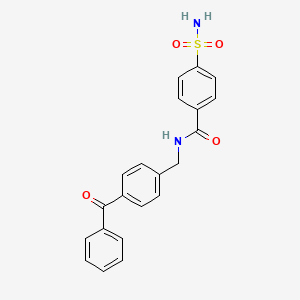
![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)
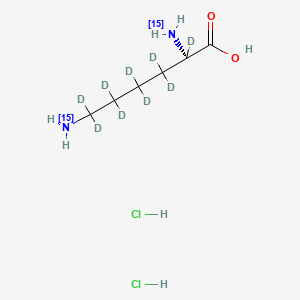

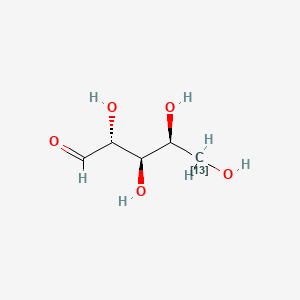
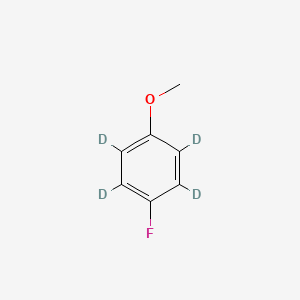
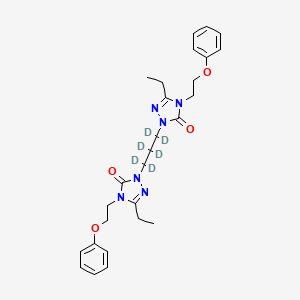
![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
